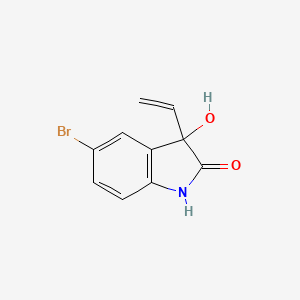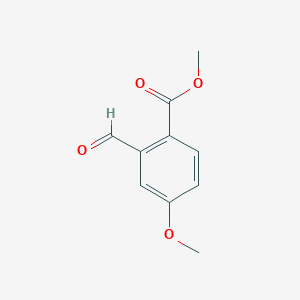
Methyl 2-formyl-4-methoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-formyl-4-methoxybenzoate is an organic compound with the molecular formula C10H10O4. It is a derivative of benzoic acid, featuring a formyl group at the second position and a methoxy group at the fourth position on the benzene ring. This compound is known for its applications in various chemical reactions and its role as an intermediate in the synthesis of more complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 2-formyl-4-methoxybenzoate can be synthesized through several methods. One common approach involves the formylation of methyl 4-methoxybenzoate using a Vilsmeier-Haack reaction, which employs dimethylformamide (DMF) and phosphorus oxychloride (POCl3) as reagents . Another method includes the Duff reaction, where hexamethylenetetramine and methanesulfonic acid are used to introduce the formyl group onto the aromatic ring .
Industrial Production Methods
In an industrial setting, the synthesis of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction temperatures are carefully controlled to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-formyl-4-methoxybenzoate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4 in an acidic medium.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Methyl 2-carboxy-4-methoxybenzoate.
Reduction: Methyl 2-hydroxymethyl-4-methoxybenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 2-formyl-4-methoxybenzoate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of methyl 2-formyl-4-methoxybenzoate involves its interaction with various molecular targets and pathways. The formyl group can act as an electrophile, participating in nucleophilic addition reactions. The methoxy group can influence the electronic properties of the benzene ring, affecting the reactivity of the compound .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 4-formyl-2-methoxybenzoate: Similar structure but with different positioning of the formyl and methoxy groups.
Methyl 2-methoxybenzoate: Lacks the formyl group, making it less reactive in certain chemical reactions.
Uniqueness
Methyl 2-formyl-4-methoxybenzoate is unique due to the specific positioning of its functional groups, which imparts distinct reactivity and makes it a valuable intermediate in organic synthesis .
Propiedades
Fórmula molecular |
C10H10O4 |
|---|---|
Peso molecular |
194.18 g/mol |
Nombre IUPAC |
methyl 2-formyl-4-methoxybenzoate |
InChI |
InChI=1S/C10H10O4/c1-13-8-3-4-9(10(12)14-2)7(5-8)6-11/h3-6H,1-2H3 |
Clave InChI |
UVTHYUVVTFLHCD-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)C(=O)OC)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


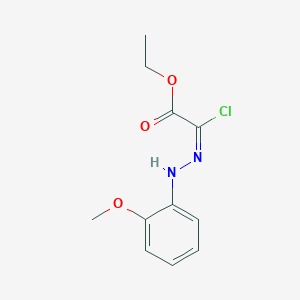
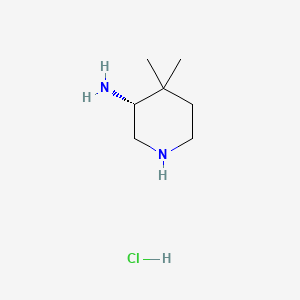
![[1,1'-Biphenyl]-4,4'-dicarboximidamide](/img/structure/B11759159.png)


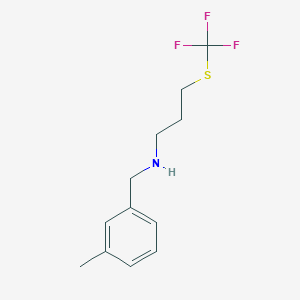
![4-methyl-1H-pyrrolo[2,3-b]pyridin-3-amine](/img/structure/B11759175.png)
![6-Oxa-2-azaspiro[3.6]decane](/img/structure/B11759177.png)
![7-{[(tert-butyldimethylsilyl)oxy]methyl}-4-fluoro-1H-indole](/img/structure/B11759187.png)
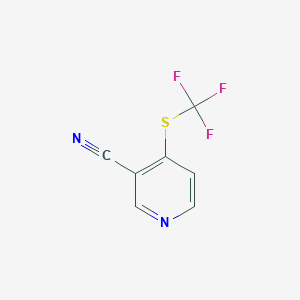
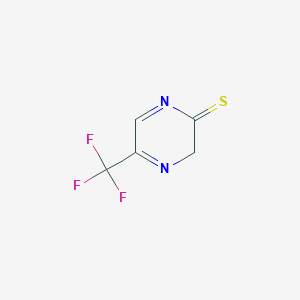
![[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11759215.png)
![(3S)-3-[4-(trifluoromethyl)phenyl]piperidine](/img/structure/B11759219.png)
